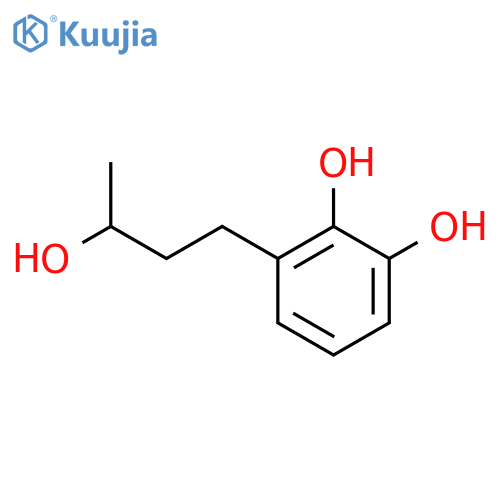Cas no 2229501-88-4 (3-(3-hydroxybutyl)benzene-1,2-diol)

2229501-88-4 structure
商品名:3-(3-hydroxybutyl)benzene-1,2-diol
3-(3-hydroxybutyl)benzene-1,2-diol 化学的及び物理的性質
名前と識別子
-
- 3-(3-hydroxybutyl)benzene-1,2-diol
- 2229501-88-4
- EN300-1764626
-
- インチ: 1S/C10H14O3/c1-7(11)5-6-8-3-2-4-9(12)10(8)13/h2-4,7,11-13H,5-6H2,1H3
- InChIKey: MSPMSAQIVDAZEC-UHFFFAOYSA-N
- ほほえんだ: OC(C)CCC1C=CC=C(C=1O)O
計算された属性
- せいみつぶんしりょう: 182.094294304g/mol
- どういたいしつりょう: 182.094294304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 60.7Ų
3-(3-hydroxybutyl)benzene-1,2-diol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1764626-1.0g |
3-(3-hydroxybutyl)benzene-1,2-diol |
2229501-88-4 | 1g |
$1086.0 | 2023-05-23 | ||
| Enamine | EN300-1764626-10g |
3-(3-hydroxybutyl)benzene-1,2-diol |
2229501-88-4 | 10g |
$4667.0 | 2023-09-20 | ||
| Enamine | EN300-1764626-0.25g |
3-(3-hydroxybutyl)benzene-1,2-diol |
2229501-88-4 | 0.25g |
$999.0 | 2023-09-20 | ||
| Enamine | EN300-1764626-2.5g |
3-(3-hydroxybutyl)benzene-1,2-diol |
2229501-88-4 | 2.5g |
$2127.0 | 2023-09-20 | ||
| Enamine | EN300-1764626-5.0g |
3-(3-hydroxybutyl)benzene-1,2-diol |
2229501-88-4 | 5g |
$3147.0 | 2023-05-23 | ||
| Enamine | EN300-1764626-0.05g |
3-(3-hydroxybutyl)benzene-1,2-diol |
2229501-88-4 | 0.05g |
$912.0 | 2023-09-20 | ||
| Enamine | EN300-1764626-5g |
3-(3-hydroxybutyl)benzene-1,2-diol |
2229501-88-4 | 5g |
$3147.0 | 2023-09-20 | ||
| Enamine | EN300-1764626-0.1g |
3-(3-hydroxybutyl)benzene-1,2-diol |
2229501-88-4 | 0.1g |
$956.0 | 2023-09-20 | ||
| Enamine | EN300-1764626-0.5g |
3-(3-hydroxybutyl)benzene-1,2-diol |
2229501-88-4 | 0.5g |
$1043.0 | 2023-09-20 | ||
| Enamine | EN300-1764626-10.0g |
3-(3-hydroxybutyl)benzene-1,2-diol |
2229501-88-4 | 10g |
$4667.0 | 2023-05-23 |
3-(3-hydroxybutyl)benzene-1,2-diol 関連文献
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
Ping Tong Food Funct., 2020,11, 628-639
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904
2229501-88-4 (3-(3-hydroxybutyl)benzene-1,2-diol) 関連製品
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
